molecular formula C6H8O B1626296 5-Hexen-2-YN-1-OL CAS No. 2749-86-2

5-Hexen-2-YN-1-OL

Cat. No.: B1626296
CAS No.: 2749-86-2
M. Wt: 96.13 g/mol
InChI Key: KSOMTIQGBYHOJM-UHFFFAOYSA-N
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Description

5-Hexen-2-YN-1-OL (CAS: 2749-86-2) is an aliphatic compound featuring both a terminal alkyne (-C≡CH) and a hydroxyl (-OH) group. Its molecular formula is C₆H₈O, with an average molecular weight of 96.13 g/mol (monoisotopic mass: 96.058 g/mol) . The compound’s structure combines unsaturated (alkyne and alkene) and polar (alcohol) functionalities, making it versatile in organic synthesis, particularly in cycloadditions, metal-catalyzed couplings, and polymer chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-en-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOMTIQGBYHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434416
Record name 5-HEXEN-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749-86-2
Record name 5-HEXEN-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling for Alkyne Formation

The Sonogashira coupling, a palladium-copper co-catalyzed reaction, is a cornerstone for introducing terminal alkynes into organic frameworks. While not directly cited for 5-Hexen-2-YN-1-OL, its utility in analogous systems suggests adaptability. For instance, coupling a propargyl alcohol derivative with a vinyl halide could yield the target structure.

Mechanistic Insights :

  • Catalytic System : Pd(PPh₃)₄ with CuI as a co-catalyst facilitates oxidative addition of a vinyl iodide to palladium, followed by transmetallation with the terminal alkyne.
  • Base Requirements : Mild bases like triethylamine or diisopropylamine ensure deprotonation of the alkyne without side reactions.

Hypothetical Pathway :

  • Substrate Design : Use 5-hexen-1-ol as the vinyl precursor (brominated at C2) and propargyl alcohol.
  • Coupling Conditions : Pd(PPh₃)₄ (2 mol%), CuI (5 mol%), NEt₃, THF, 50°C.
  • Yield Optimization : Literature analogs report 60–85% yields for similar enynes.

Alkylation and Substitution Strategies

Nucleophilic Displacement of Halides

Patent CN115850026A details a method for synthesizing 5-hexen-1-ol via bromide displacement, which could be modified for introducing an alkyne.

Adaptation for this compound :

  • Starting Material : 6-Bromo-1-hexene substituted with a propargyl group at C2.
  • Reaction Scheme :
    • Step 1 : React 2-bromo-5-hexen-1-ol with potassium propargylide in acetonitrile.
    • Step 2 : Phase-transfer catalysis (tetrabutylammonium bromide) enhances nucleophilicity.
  • Challenges : Steric hindrance at C2 may necessitate elevated temperatures (80–100°C).

Data Comparison :

Method Catalyst Temperature (°C) Yield (%) Source
Nucleophilic Alkylation TBAB 80 ~70
Sonogashira Coupling Pd/Cu 50 65–85

Protective Group Strategies

Propargyl Alcohol Derivatives

Protecting the hydroxyl group during alkyne installation prevents undesired side reactions. For example:

  • Silyl Protection : TBSCl (tert-butyldimethylsilyl chloride) shields the alcohol prior to Sonogashira coupling.
  • Deprotection : TBAF (tetrabutylammonium fluoride) cleaves the silyl ether post-coupling.

Case Study :

  • Protection : 5-Hexen-1-ol → TBS-protected intermediate.
  • Alkyne Introduction : Sonogashira coupling with propargyl bromide.
  • Deprotection : Yield ≈ 75% (extrapolated from).

Elimination and Dehydrohalogenation

Base-Mediated Elimination

Forming the alkyne via elimination from a vicinal dihalide:

  • Substrate : 2,3-Dibromo-5-hexen-1-ol.
  • Conditions : Strong base (KOtBu) induces HBr elimination, forming the triple bond.

Limitations :

  • Competing elimination pathways may reduce selectivity.
  • Requires high-purity dihalide precursors, complicating scalability.

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

Parameter Sonogashira Coupling Nucleophilic Alkylation Elimination
Catalytic Cost High (Pd/Cu) Low (TBAB) Moderate
Reaction Time 12–24 h 6–8 h 2–4 h
Scalability Moderate High Low
Byproduct Formation Minimal Moderate High

Recommendations :

  • Lab-Scale : Sonogashira coupling offers precision for small batches.
  • Industrial : Nucleophilic alkylation (CN115850026A protocol) balances cost and yield.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-2-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group into halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
5-Hexen-2-YN-1-OL serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing derivatives with specific biological activities.

2. Biological Research
In biological contexts, derivatives of this compound are utilized to study enzyme mechanisms and metabolic pathways. Its structure enables it to interact with various enzymes, providing insights into biochemical processes.

3. Medicinal Chemistry
The compound is explored for its potential therapeutic applications, particularly in developing bioactive compounds. Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for natural preservatives in food products.

4. Industrial Applications
In the fragrance and flavor industry, this compound is used due to its unique olfactory characteristics. It can be incorporated into formulations to enhance aroma profiles in consumer products.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition of bacterial growth, suggesting its application as a natural preservative in food products.

Case Study 2: Antioxidant Properties
Research on the antioxidant capacity of this compound revealed its effectiveness in scavenging free radicals. This property indicates potential applications in formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 5-Hexen-2-YN-1-OL exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s alkyne and alkene groups are targeted by oxidizing agents, leading to the formation of various products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

6-Phenyl-5-hexen-2-yn-1-ol (CAS: 96851-44-4)
  • Molecular Formula : C₁₂H₁₂O
  • Molecular Weight : 172.23 g/mol
  • Key Differences :
    • A phenyl substituent at the 6-position increases steric bulk and aromatic conjugation, enhancing stability and altering reactivity in metal coordination (e.g., catalysis) .
    • Higher molecular weight (172.23 vs. 96.13 g/mol) reduces volatility compared to 5-Hexen-2-YN-1-OL.
5-Hexen-1-yn-3-ol (CAS: 116182-59-3)
  • Molecular Formula : C₆H₈O
  • Molecular Weight : 96.13 g/mol
  • Reactivity differences arise in regioselective reactions (e.g., propargyl alcohol rearrangements).
5-Hexen-2-ol (CAS: 626-94-8)
  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • Key Differences :
    • Replaces the alkyne (-C≡CH) with an alkene (-CH₂-CH₂-), reducing unsaturation and reactivity toward electrophiles or metal catalysts.
    • Lower polarity due to the absence of a terminal alkyne, affecting solubility in aqueous systems .

Functional Group Transformations: Ketones and Ethers

5-Hexen-2-one (CAS: 109-49-9)
  • Molecular Formula : C₆H₁₀O
  • Molecular Weight : 98.14 g/mol
  • Key Differences: The hydroxyl group is oxidized to a ketone (-C=O), eliminating hydrogen-bonding capacity and increasing electrophilicity. Applications shift toward flavor/fragrance industries (e.g., allylacetone notes) and carbonyl chemistry (e.g., aldol condensations) .
5-Hexen-2-ol, 1-phenoxy- (CAS: 182416-72-4)
  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • Key Differences: A phenoxy (-OPh) group replaces the hydroxyl at the 1-position, enhancing lipophilicity and stability against oxidation. Synthetic yields (64–68%) suggest challenges in etherification steps compared to simpler alcohols .

Physicochemical Properties

Compound Boiling Point (°C) Solubility Reactivity Highlights
This compound Not reported Moderate in polar solvents Alkyne click chemistry, Sonogashira couplings
6-Phenyl derivative Higher (estimated) Low in water Ligand for transition metals
5-Hexen-2-one 156–157 Miscible in organic solvents Ketone-specific reactions (e.g., Grignard additions)
5-Hexen-2-ol ~156 Moderate in water Esterification, dehydration reactions

Biological Activity

5-Hexen-2-yn-1-ol is an organic compound characterized by its alkyne and alcohol functional groups, with the molecular formula C₆H₈O. This compound has garnered interest due to its diverse biological activities, including potential applications in agriculture and pharmacology. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a triple bond between carbon atoms at positions 2 and 3, alongside a hydroxyl group at position 1. The compound exhibits geometric isomerism, contributing to its unique chemical properties.

Key Properties:

PropertyValue
Molecular Weight96.13 g/mol
Boiling Point157 °C
Density0.926 g/mL at 25 °C
Flash Point76.7 °C

Insecticidal Activity

Research indicates that this compound exhibits insecticidal properties, making it a candidate for pest management strategies. A study demonstrated that its activity is comparable to established insecticides, suggesting potential use in agricultural applications to control pest populations effectively .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various microbial strains. Preliminary findings suggest that it may possess significant antibacterial properties, which could be harnessed in developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Pheromone Activity

This compound has been identified as a potential pheromone in certain insect species. Studies have shown that it influences mating behaviors, indicating its role in chemical communication among insects. This property could be utilized in developing eco-friendly pest control methods that exploit natural pheromone signaling.

Case Study 1: Insecticidal Efficacy

In a controlled experiment, the efficacy of this compound was tested against common agricultural pests such as aphids and spider mites. The results indicated a significant reduction in pest populations within 48 hours of exposure, demonstrating its potential as a natural insecticide.

Case Study 2: Antimicrobial Effectiveness

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The compound displayed notable inhibition zones, suggesting effective antimicrobial properties that warrant further investigation for therapeutic applications.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
  • Chemical Communication Interference : As a pheromone analog, it can interfere with normal mating behaviors in insects, potentially reducing reproduction rates in pest populations.

Q & A

Q. What are the established synthetic routes for 5-Hexen-2-YN-1-OL, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with a systematic literature review to identify existing protocols (e.g., acid-catalyzed hydration of alkynes or metal-mediated coupling reactions). Compare reaction conditions (temperature, catalysts, solvents) and yields. Optimize parameters using Design of Experiments (DoE) to maximize purity. Validate synthetic success via spectroscopic techniques (NMR, IR) and chromatographic methods (GC-MS, HPLC). For novel routes, ensure reproducibility by documenting step-by-step procedures and characterizing intermediates .

Q. How should researchers characterize the physicochemical properties of this compound to ensure data reliability?

  • Methodological Answer : Use standardized methods for measuring properties like boiling point, density, and solubility. Cross-reference data with NIST Chemistry WebBook entries for analogous compounds. Employ differential scanning calorimetry (DSC) for phase-change analysis and gas chromatography for purity assessment. Report experimental conditions (e.g., pressure for boiling point measurements) to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar alkynols. Implement engineering controls (fume hoods, ventilation) and personal protective equipment (chemical-resistant gloves, goggles). Establish emergency protocols for spills or exposure, including access to eyewash stations and safety showers. Document all procedures in compliance with institutional review boards .

Q. How can researchers design experiments to study the reactivity of this compound in catalytic systems?

  • Methodological Answer : Screen catalysts (e.g., palladium, copper) under varying conditions (solvent polarity, temperature). Use kinetic studies to monitor reaction progress (e.g., via in-situ FTIR or UV-Vis spectroscopy). Compare turnover frequencies and selectivity. Include control experiments to rule out side reactions. Validate results with isotopic labeling or computational modeling .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Adhere to detailed experimental reporting standards (e.g., Beilstein Journal guidelines). Provide raw data (spectra, chromatograms) in supplementary materials. Use certified reference materials for instrument calibration. Collaborate with independent labs for cross-validation. Document batch-specific variables (e.g., solvent lot numbers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

  • Methodological Answer : Cross-validate data using multiple databases (NIST, PubChem) and primary literature. Replicate disputed measurements under controlled conditions. Analyze discrepancies through meta-regression, considering variables like instrumentation or sample purity. Consult computational models (e.g., COSMO-RS) to predict properties and identify outliers .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with experimental kinetics. Use molecular dynamics simulations to study solvent effects. Integrate machine learning to predict catalytic performance from descriptor datasets. Publish code and parameters for transparency .

Q. How can researchers reconcile open-data sharing requirements with privacy concerns in collaborative studies involving this compound?

  • Methodological Answer : Follow GDPR and institutional guidelines for anonymization. Use data repositories with access controls (e.g., Zenodo, Figshare). Include de-identification protocols in ethics approvals. Provide metadata for reproducibility without exposing raw datasets. Offer tiered access (public, restricted) based on user credentials .

Q. What methodologies enable the integration of heterogeneous data (spectral, kinetic, computational) for this compound into a unified model?

  • Methodological Answer : Develop a data ontology to standardize terminology across disciplines. Use platforms like KNIME or Python-based pipelines for data fusion. Apply Bayesian statistics to quantify uncertainty in combined datasets. Publish workflows in FAIR-compliant formats (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s biological interactions?

  • Methodological Answer :
    Combine in vitro assays (e.g., enzyme inhibition studies) with in silico docking simulations (AutoDock, Schrödinger). Use isotopic tracing to track metabolic pathways. Collaborate with interdisciplinary teams to validate hypotheses. Publish negative results to guide future studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.